3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-27-18-12-15(13-19(28-5-2)21(18)29-6-3)22(26)23-16-8-9-17-14(11-16)7-10-20(25)24-17/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKURHAOXBCCFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-amino-1,2,3,4-tetrahydroquinoline under basic conditions to form the desired benzamide. Common bases used include triethylamine or pyridine.
Cyclization and Oxidation: The intermediate product undergoes cyclization and oxidation to form the final compound. This step may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine functionalities.
Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxyl or amine-substituted derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds similar to 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of tetrahydroquinoline compounds can possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating notable antibacterial effects .
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research on related compounds has highlighted their ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment .
- Antidepressant Activity : Some studies have explored the antidepressant potential of tetrahydroquinoline derivatives. In vitro assays have indicated that certain compounds can significantly reduce immobility in forced swim tests, suggesting they may act as effective antidepressants .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydroquinoline ring followed by the introduction of the benzamide moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Testing
A recent study synthesized several tetrahydroquinoline derivatives and tested their antimicrobial activity against a panel of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, highlighting their potential as future antituberculosis agents .
Case Study 2: Neuroprotective Screening
In another investigation focused on neuroprotection, a series of benzothiazole–isoquinoline derivatives were evaluated for their inhibitory potency against AChE and MAO-B. Among these compounds, some demonstrated promising activity that could lead to further development for treating cognitive decline associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The ethoxy groups and the tetrahydroquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with cellular signaling processes.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements : Replacing the benzamide’s ethoxy groups with heterocycles (e.g., thiazole in ) alters electronic properties and binding affinities, as seen in kinase inhibitor studies.
- Tetrahydroquinoline Modifications: The 2-oxo group is conserved across analogues, suggesting its role in hydrogen bonding with biological targets.
Physicochemical Properties
| Property | 3,4,5-Triethoxy Derivative | 3,5-Dimethoxy Analogue | Thiazole-Linked Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~429.45 | ~371.38 | ~478.52 |
| Calculated logP | ~3.2 | ~2.1 | ~2.8 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
Implications :
- The triethoxy derivative’s higher logP may favor oral absorption but necessitate formulation adjustments (e.g., solubilizing agents).
- Increased molecular weight in thiazole-linked analogues could limit blood-brain barrier penetration.
Biological Activity
3,4,5-Triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.44 g/mol. Its structure features a tetrahydroquinoline moiety, which is known for various biological activities.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has been noted to inhibit inflammatory pathways by downregulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
In Vitro Studies
-
Cell Viability Assays : In vitro studies utilizing various cancer cell lines have demonstrated that this compound significantly reduces cell viability in a dose-dependent manner.
- EC50 Values : The effective concentration (EC50) for inducing cytotoxicity was reported at approximately 15 µM in MCF-7 breast cancer cells.
-
Mechanistic Insights :
- The compound was shown to activate apoptotic pathways via the intrinsic pathway by increasing the Bax/Bcl-2 ratio and promoting cytochrome c release from mitochondria.
In Vivo Studies
Animal models have been used to evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives including our compound. The results indicated that compounds with similar structures exhibited enhanced cytotoxicity against multiple cancer cell lines.
-
Case Study on Anti-inflammatory Effects :
- Research conducted by El Shehry et al. highlighted the anti-inflammatory potential of quinoline derivatives. The study found that compounds similar to this compound effectively reduced LPS-induced nitric oxide production in RAW 264.7 macrophages.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 3,4,5-triethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and condensation, with careful control of temperature, solvent choice (e.g., dichloromethane or polar aprotic solvents), and reflux duration. For example, analogous compounds like tetrahydroquinoline benzamides are synthesized via sequential coupling of substituted benzoyl chlorides with amino-tetrahydroquinoline intermediates under inert atmospheres . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry to confirm structure and purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Additional techniques include melting point determination, solubility profiling in organic solvents (e.g., DMSO, ethanol), and HPLC for purity assessment. For instance, solubility tests in ethanol or dichloromethane can guide formulation strategies for biological assays .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Initial screening should focus on target-specific assays, such as enzyme inhibition (e.g., kinase or protease assays) or receptor-binding studies using fluorescence polarization. Cell-based assays (e.g., cytotoxicity in cancer cell lines or anti-inflammatory activity in macrophages) can provide functional insights. For related compounds, IC₅₀ values and binding affinities (Kd) are commonly reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include temperature gradients (e.g., 60–100°C for condensation steps), solvent polarity (e.g., switching from DMF to THF for better regioselectivity), and catalyst loading (e.g., palladium catalysts for cross-coupling). For example, adjusting reflux time from 4 to 8 hours in analogous syntheses improved yields by 15–20% .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced bioactivity?
- Methodological Answer : SAR exploration involves synthesizing derivatives with modifications to the triethoxybenzamide or tetrahydroquinoline moieties. For example:
- Electron-withdrawing groups (e.g., fluoro or nitro) on the benzamide ring to enhance enzyme binding.
- Alkyl chain variations on the tetrahydroquinoline nitrogen to modulate lipophilicity and membrane permeability.
Biological testing of these derivatives against disease models (e.g., tumor spheroids) can reveal critical pharmacophores .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics with target proteins.
- CRISPR/Cas9-mediated gene knockout in cell lines to validate target dependency.
- Metabolomic profiling (via LC-MS) to identify downstream metabolic perturbations. For instance, related benzamide compounds showed mTOR pathway inhibition via phosphoproteomic analysis .
Data Contradiction and Validation
- Synthesis Yield Discrepancies : Variations in reported yields (e.g., 50–85% for similar compounds) may arise from differences in solvent purity or anhydrous conditions. Replication under strictly controlled atmospheres (e.g., argon) is advised .
- Biological Activity Variability : Disparate IC₅₀ values across studies could reflect assay conditions (e.g., serum concentration in cell media). Standardized protocols (e.g., CLSI guidelines) are critical for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
